4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-11-7-12(8-18(23)24-11)25-13-9-21(10-13)17(22)6-5-14-15(19)3-2-4-16(14)20/h2-4,7-8,13H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFIOSNKKYLYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ in substituents on the aromatic ring, heterocyclic cores, and linker regions. Below is a comparative analysis based on molecular features and inferred properties:
Table 1: Structural Comparison of Analogs
Key Observations:
Azetidine vs. In contrast, the piperidine core in offers conformational flexibility, which may improve solubility or metabolic stability.
Substituent Effects: Halogenated vs. Alkoxy Groups: The target compound’s 2-chloro-6-fluorophenyl group combines electron-withdrawing halogens, which may enhance electrophilic interactions (e.g., with enzymes like kinases). Sulfonyl vs. Propanoyl Linkers: The sulfonyl group in increases polarity and hydrogen-bonding capacity compared to the propanoyl linker in the target compound, which could influence membrane permeability.
Molecular Weight Trends :
- Analogs range from 329.35 to 385.5 g/mol, with the target compound likely falling within this range. Higher molecular weights (e.g., ) correlate with increased steric bulk, which may impact pharmacokinetics.
Inferred Pharmacological Implications:
- The target compound’s chloro/fluoro substituents may improve binding to hydrophobic pockets in targets like GPCRs or proteases, as halogens often enhance van der Waals interactions .
- The azetidine core’s rigidity could reduce off-target effects compared to piperidine-containing analogs .
- Lack of sulfonyl or ethoxy groups (vs. ) may result in lower solubility but better blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
